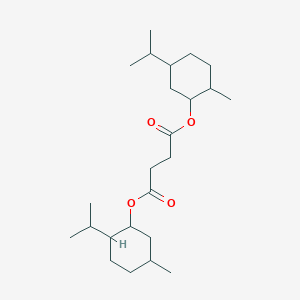

(1R)-(-)-二甲基琥珀酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

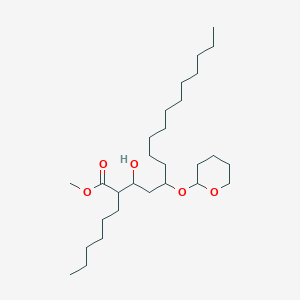

“Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate” is a complex organic compound. The name suggests it contains two (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl groups attached to a succinate .

Molecular Structure Analysis

The molecular structure of similar compounds, such as (1R,2S,5R)-menthol, has been studied using techniques like X-ray diffraction, NMR, and IR spectroscopy .

科学研究应用

胰岛素分泌的调节

琥珀酸作为一种激素样代谢物,通过SUCNR1-Gq-PKC依赖机制刺激人β细胞的胰岛素分泌 . β细胞特异性Sucnr1缺陷的小鼠在高脂肪饮食下表现出葡萄糖耐受不良和胰岛素分泌受损,表明SUCNR1对于维持胰岛素至关重要 .

2. 炎症中髓样细胞功能的调节因子 琥珀酸-琥珀酸受体1 (SUCNR1) 轴是组织稳态的重要调节因子 . 通过SUCNR1的琥珀酸信号引导免疫细胞的不同的反应,这些反应与组织和环境有关 . 这对中枢神经系统 (CNS) 组织损伤的进展和炎症的消退具有意义 .

糖尿病管理中的作用

琥珀酸-琥珀酸受体1 (SUCNR1) 轴在糖尿病中发挥作用,琥珀酸有望作为生物标志物,而靶向SUCNR1也为管理与糖尿病相关的并发症提供了新的前景 .

作用机制

Target of Action

The primary target of (1R)-(-)-Dimenthyl succinate, also known as bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate or bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, is the Succinate Receptor 1 (SUCNR1) . SUCNR1 is expressed in various cells and tissues and plays a crucial role in regulating tissue homeostasis .

Mode of Action

The interaction of (1R)-(-)-Dimenthyl succinate with SUCNR1 leads to increases in calcium and inositol-3-phosphate (IP) levels and inhibition of cyclic adenosine monophosphate (cAMP) formation . On the other hand, succinate stimulates cAMP formation in cardiomyocytes and platelets, and also promotes calcium accumulation .

Biochemical Pathways

(1R)-(-)-Dimenthyl succinate is an essential circulating metabolite within the tricarboxylic acid (TCA) cycle and functions as a substrate for succinate dehydrogenase (SDH), thereby contributing to energy production in fundamental mitochondrial metabolic pathways . Aberrant changes in succinate concentrations have been associated with pathological states .

Pharmacokinetics

The plasma succinate concentration measured in rodents varies from 6 to 20 μM, while human serum and plasma levels range from 2 – 3 to 2 – 20 μM respectively . The urinary succinate concentration in mice in physiological conditions is about 20 – 30 μM . Considering the EC 50 values for succinate in humans and mice (56 ± 8 and 28 ± 5 μM respectively), the levels of this endogenous ligand in plasma and urine in physiological conditions are too low to activate the receptor .

Result of Action

The result of the action of (1R)-(-)-Dimenthyl succinate is the stimulation of insulin secretion via a SUCNR1-Gq-PKC–dependent mechanism in human β cells . Mice with β cell–specific Sucnr1 deficiency exhibited impaired glucose tolerance and insulin secretion on a high-fat diet, indicating that SUCNR1 is essential for preserving insulin secretion in diet-induced insulin resistance .

Action Environment

Environmental factors such as CO2-limiting conditions can affect the succinate product ratio during carbohydrate fermentation . Under such conditions, less succinate and more ethanol are formed . The fermentation product ratio remained constant at pH values from 6.0 to 7.4 . More succinate was produced when hydrogen was present in the gas phase .

生化分析

Biochemical Properties

(1R)-(-)-Dimenthyl succinate plays a role in biochemical reactions as a substrate for succinate dehydrogenase (SDH), contributing to energy production in fundamental mitochondrial metabolic pathways . It interacts with enzymes such as SDH and proteins like succinate receptor 1 (SUCNR1), influencing tissue homeostasis . The nature of these interactions involves succinate signaling via SUCNR1, guiding divergent responses in immune cells .

Cellular Effects

The effects of (1R)-(-)-Dimenthyl succinate on various types of cells and cellular processes are significant. It influences cell function by stabilizing hypoxia-inducible factor-1α, enhancing inflammatory responses . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it modulates immune cell function by binding to its cognate receptor SUCNR1, eliciting complex responses that are tissue and context-dependent .

Molecular Mechanism

The molecular mechanism of action of (1R)-(-)-Dimenthyl succinate involves its binding interactions with biomolecules like SUCNR1 . It exerts its effects at the molecular level through enzyme activation or inhibition and changes in gene expression . For instance, it guides macrophage effector functions via the transcription of proinflammatory cytokines and the production of reactive oxygen species .

Dosage Effects in Animal Models

The effects of (1R)-(-)-Dimenthyl succinate vary with different dosages in animal models

Metabolic Pathways

(1R)-(-)-Dimenthyl succinate is involved in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway . It interacts with enzymes like SDH and can affect metabolic flux or metabolite levels .

Subcellular Localization

It is known that succinate, an intermediate of the TCA cycle, is primarily found in the mitochondrial matrix .

属性

IUPAC Name |

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXZAUAIVAZWFN-KQFPAPQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCC(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)